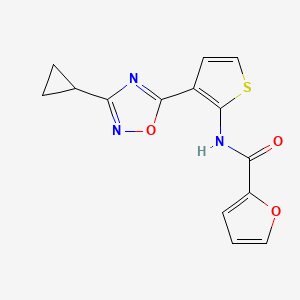![molecular formula C19H19NO2S B2899651 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide CAS No. 2379993-42-5](/img/structure/B2899651.png)
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of synthetic cannabinoids and is commonly referred to as AM-2201. The purpose of
Wirkmechanismus
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide involves the activation of the CB1 and CB2 receptors. This leads to the inhibition of neurotransmitter release, resulting in the modulation of pain, appetite, and mood. This compound also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the CB1 and CB2 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors, which may be beneficial in understanding the role of these receptors in various medical conditions. However, one of the limitations of using this compound is its potential for abuse and dependence, which may require additional safety measures in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide. One area of research is the development of novel synthetic cannabinoids with improved safety and efficacy profiles. Another area of research is the investigation of the potential use of this compound in the treatment of other medical conditions, such as epilepsy and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesemethoden
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide involves the reaction of 2-phenylbutyronitrile with 4-(furan-3-yl)thiophen-2-yl)magnesium bromide in the presence of palladium catalysts. The resulting product is then hydrolyzed to yield the final compound. This method has been optimized to produce high yields of pure N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, appetite, and mood. This compound has been investigated for its potential use in the treatment of chronic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-18(14-6-4-3-5-7-14)19(21)20-11-17-10-16(13-23-17)15-8-9-22-12-15/h3-10,12-13,18H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKMNKCOQQRDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

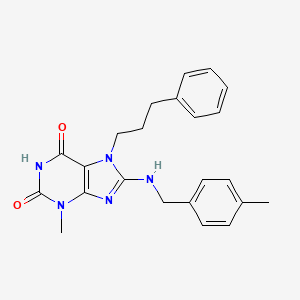
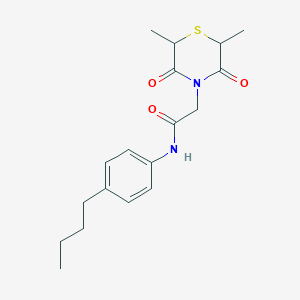
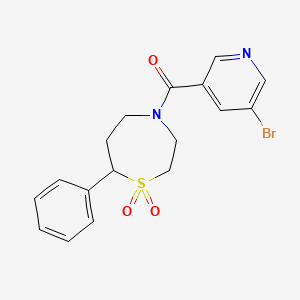
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2899571.png)


![N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2899575.png)
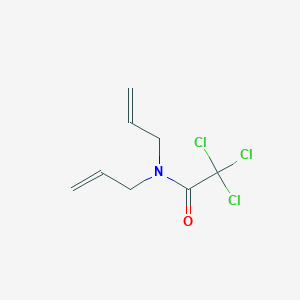
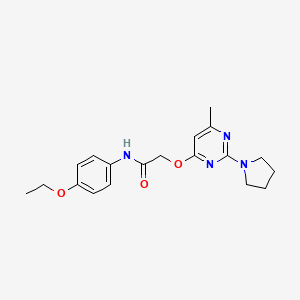

![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)
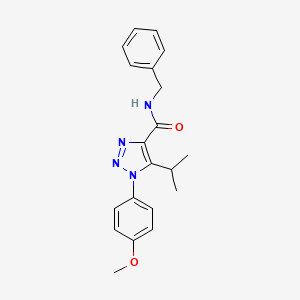
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2899588.png)
